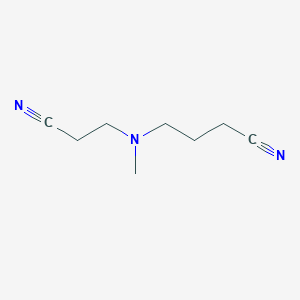
4-((2-Cyanoethyl)(methyl)amino)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Cyanoethyl)(methyl)amino)butanenitrile is an organic compound with the molecular formula C8H13N3. It is characterized by the presence of both cyano and amino functional groups, making it a versatile intermediate in organic synthesis. This compound is often used in the development of pharmaceuticals and other fine chemicals due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Cyanoethyl)(methyl)amino)butanenitrile typically involves the reaction of 4-bromobutanenitrile with N-methyl-2-cyanoethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:
4-bromobutanenitrile+N-methyl-2-cyanoethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-((2-Cyanoethyl)(methyl)amino)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of oximes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles or amines.
科学的研究の応用
4-((2-Cyanoethyl)(methyl)amino)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 4-((2-Cyanoethyl)(methyl)amino)butanenitrile involves its interaction with various molecular targets. The cyano and amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4-Aminobutyronitrile: Similar structure but lacks the cyanoethyl and methyl groups.
N-Methyl-2-cyanoethylamine: Contains the cyanoethyl and methyl groups but lacks the butanenitrile backbone.
Uniqueness
4-((2-Cyanoethyl)(methyl)amino)butanenitrile is unique due to the presence of both cyano and amino functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for a wide range of applications in different fields, making it a valuable compound in both research and industry .
特性
CAS番号 |
1859-29-6 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC名 |
4-[2-cyanoethyl(methyl)amino]butanenitrile |
InChI |
InChI=1S/C8H13N3/c1-11(8-4-6-10)7-3-2-5-9/h2-4,7-8H2,1H3 |
InChIキー |
ILSLPTAXYKUTRX-UHFFFAOYSA-N |
正規SMILES |
CN(CCCC#N)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B14129300.png)

![2-(5-Bromopentyl)benzo[d]oxazole](/img/structure/B14129325.png)
![2-({3,5-Dimethyl-4-[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole](/img/structure/B14129337.png)
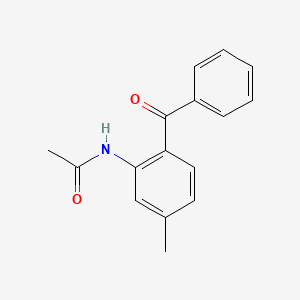
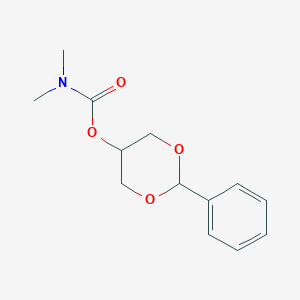

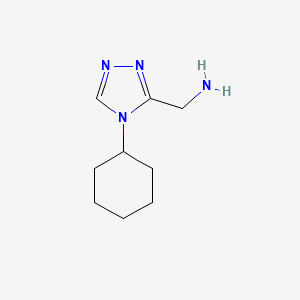
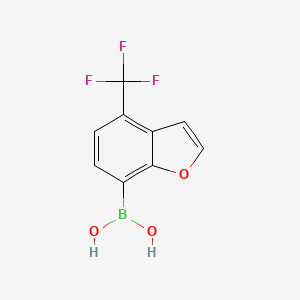
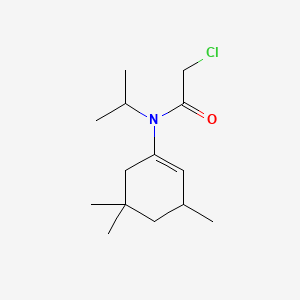
![B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B14129379.png)
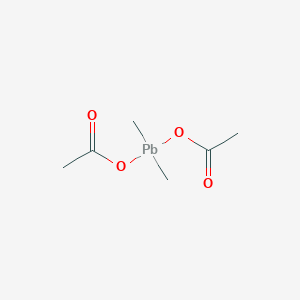
![6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129385.png)
